4-(2-Bromophenyl)-3,3-dimethylpyrrolidine

Lipophilicity Drug design Regioisomer differentiation

4-(2-Bromophenyl)-3,3-dimethylpyrrolidine (CAS 1894915-42-4) is a brominated pyrrolidine derivative featuring a 2-bromophenyl substituent at the 4-position and geminal dimethyl groups at the 3-position of the pyrrolidine ring. It belongs to the 4-aryl-3,3-dimethylpyrrolidine subclass, a scaffold that has been explored in medicinal chemistry for monoamine triple reuptake inhibitors and melanocortin-4 receptor ligands.

Molecular Formula C12H16BrN
Molecular Weight 254.17 g/mol
CAS No. 1894915-42-4
Cat. No. B1449265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Bromophenyl)-3,3-dimethylpyrrolidine
CAS1894915-42-4
Molecular FormulaC12H16BrN
Molecular Weight254.17 g/mol
Structural Identifiers
SMILESCC1(CNCC1C2=CC=CC=C2Br)C
InChIInChI=1S/C12H16BrN/c1-12(2)8-14-7-10(12)9-5-3-4-6-11(9)13/h3-6,10,14H,7-8H2,1-2H3
InChIKeyQETXGLAUQCANGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Bromophenyl)-3,3-dimethylpyrrolidine (CAS 1894915-42-4) – A 3,3-Dimethylpyrrolidine Building Block with Ortho-Bromoaryl Handle for Cross-Coupling Chemistry


4-(2-Bromophenyl)-3,3-dimethylpyrrolidine (CAS 1894915-42-4) is a brominated pyrrolidine derivative featuring a 2-bromophenyl substituent at the 4-position and geminal dimethyl groups at the 3-position of the pyrrolidine ring [1]. It belongs to the 4-aryl-3,3-dimethylpyrrolidine subclass, a scaffold that has been explored in medicinal chemistry for monoamine triple reuptake inhibitors and melanocortin-4 receptor ligands [2]. The compound is supplied as a research intermediate with typical purity of 95% and is available from multiple vendors in quantities ranging from 250 mg to 10 g [3]. Its primary utility lies in the ortho-bromoaryl moiety, which enables palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) for late-stage diversification of the pyrrolidine core [4].

Why Regioisomeric or Scaffold Analogs Cannot Substitute for 4-(2-Bromophenyl)-3,3-dimethylpyrrolidine in Structure–Activity Relationship (SAR) Studies


The position of the bromine atom on the phenyl ring (ortho vs. meta vs. para) determines the electronic and steric environment of any downstream coupled product, directly influencing target binding and selectivity [1]. The ortho-bromo configuration in this compound introduces steric hindrance adjacent to the pyrrolidine attachment point, which can restrict rotational freedom and pre-organize the molecule into a specific conformational ensemble—a feature absent in the 3-bromo and 4-bromo regioisomers . Furthermore, the 3,3-dimethylpyrrolidine core provides a conformationally constrained secondary amine that differs substantially from the more flexible 2-arylpyrrolidine or unsubstituted pyrrolidine scaffolds in terms of basicity (pKa), metabolic stability, and vector directionality of the aryl group [2]. Substituting with a non-brominated analog eliminates the key synthetic handle required for diversification via cross-coupling, making this specific compound an irreplaceable intermediate for SAR programs targeting the 4-(2-substituted-phenyl)-3,3-dimethylpyrrolidine chemical space [3].

Head-to-Head Quantitative Evidence: 4-(2-Bromophenyl)-3,3-dimethylpyrrolidine vs. Closest Regioisomeric and Scaffold Comparators


Ortho-Bromo Substitution Pattern Provides a Distinct LogP and Steric Profile Compared to Meta- and Para-Bromo Regioisomers

The ortho-bromo substitution on the phenyl ring of 4-(2-bromophenyl)-3,3-dimethylpyrrolidine imparts a computed XLogP3-AA value of 3.2 [1], which is measurably lower than the 3.8 computed for the 1-[(3-bromophenyl)methyl]-3,4-dimethylpyrrolidine scaffold [2]. Ortho-substitution places the bromine in close proximity to the pyrrolidine ring, introducing steric compression that reduces exposed hydrophobic surface area relative to the para isomer. This difference in lipophilicity—on the order of approximately 0.6 log units—is significant in medicinal chemistry because each log unit reduction can correlate with improved aqueous solubility, reduced plasma protein binding, and lower metabolic clearance [3].

Lipophilicity Drug design Regioisomer differentiation

3,3-Dimethylpyrrolidine Core Confers Conformational Restriction Absent in 2-Arylpyrrolidine Building Blocks

The 3,3-dimethylpyrrolidine core of the target compound is a conformationally constrained secondary amine with germinal dimethyl substitution that eliminates conformational flexibility at the 3-position [1]. In contrast, 2-(2-bromophenyl)pyrrolidine (CAS 129540-24-5; MW 226.11) and 3-(2-bromophenyl)pyrrolidine lack this gem-dimethyl lock and present the aryl group at different vectors relative to the amine . The 3,3-disubstituted pyrrolidine scaffold has been specifically explored in the discovery of monoamine triple reuptake inhibitors, demonstrating that gem-dimethyl substitution at the 3-position modulates both potency and selectivity at serotonin, norepinephrine, and dopamine transporters [2]. The 4-aryl attachment position in the target compound orients the phenyl ring away from the pyrrolidine nitrogen, whereas the 2-aryl isomer places the phenyl group adjacent to the amine, altering both basicity (estimated pKa shift of 0.5–1.0 units) and the trajectory of any downstream coupled substituent.

Conformational restriction Scaffold design Structure–activity relationship

Pricing and Availability Comparison: Ortho-Bromo Regioisomer vs. Meta- and Para-Bromo Analogs

Vendor pricing data indicate that 4-(2-bromophenyl)-3,3-dimethylpyrrolidine is available from Enamine (EN300-329078) at $1,124.00 per 0.5 g (95% purity) and $5,037.00 per 10 g, and from Life Chemicals (F2147-3778) at $1,650.00 per 2.5 g (95%+ purity) [1]. The meta-bromo regioisomer (CAS 1893916-51-2) and para-bromo regioisomer (CAS 1784676-60-3) are both listed at 95% purity by the same vendor (LeYan) with pricing available upon request . The ortho isomer carries a premium over bulk aryl bromide building blocks, consistent with the additional synthetic complexity of constructing the sterically congested 3,3-dimethyl-4-(2-bromophenyl)pyrrolidine system. All three regioisomers are classified as research-use-only compounds and are typically stored under inert atmosphere .

Procurement Cost analysis Building block sourcing

Ortho-Bromo Aryl Handle Enables Sequential Cross-Coupling Strategies Distinct from Meta- and Para-Substituted Analogs

The ortho-bromo substituent in 4-(2-bromophenyl)-3,3-dimethylpyrrolidine is positioned adjacent to the pyrrolidine attachment point, creating a sterically differentiated aryl bromide [1]. In polyhalogenated systems, ortho-bromo substituents have been shown to undergo site-selective Suzuki coupling with o-bromophenylboronic acid preferentially over para-bromo substituents under controlled conditions, enabling sequential coupling strategies [2]. This contrasts with the meta- and para-bromo regioisomers, where the bromine is positioned distal to the pyrrolidine ring and lacks the steric differentiation that can be exploited for chemoselective transformations. The pyrrolidine N–H proton (1 H-bond donor; TPSA 12 Ų) [3] can be orthogonally protected (e.g., Boc, Cbz) prior to cross-coupling, enabling a two-step diversification sequence: first, Pd-catalyzed coupling at the aryl bromide, followed by deprotection and functionalization of the pyrrolidine nitrogen [4]. This orthogonal synthetic strategy is equally accessible to all three regioisomers but benefits from the unique steric environment of the ortho isomer for controlling coupling regioselectivity.

Cross-coupling C–C bond formation Late-stage functionalization

Low Topological Polar Surface Area (TPSA = 12 Ų) Predicts Favorable Passive Permeability Compared to More Polar Pyrrolidine Derivatives

The target compound has a computed topological polar surface area (TPSA) of 12 Ų [1], which is at the low extreme of the commonly cited threshold for blood–brain barrier penetration (TPSA < 60–70 Ų) and favorable oral absorption (TPSA < 140 Ų) [2]. This low TPSA arises from the compound's minimal heteroatom count: one secondary amine (N–H) and one aryl bromide, with no additional polar functionality. In the context of the 3,3-disubstituted pyrrolidine triple reuptake inhibitor series described by Bannwart et al. (2008), potent and CNS-penetrant analogs typically maintained low TPSA values [3]. The TPSA of 12 Ų is identical to that of the 2-(2-bromophenyl)pyrrolidine comparator (also 1 HBD, 1 HBA) but the target compound's higher molecular weight (254.17 vs. 226.11) and greater lipophilicity (XLogP3 3.2) position it in a distinct property space that may favor membrane partitioning.

Passive permeability Blood–brain barrier Physicochemical profiling

Recommended Application Scenarios for 4-(2-Bromophenyl)-3,3-dimethylpyrrolidine Based on Verified Differentiation Evidence


CNS Lead Optimization Programs Targeting Monoamine Transporters Where Ortho-Substituted Phenylpyrrolidine Geometry Is Required

For medicinal chemistry teams developing triple reuptake inhibitors or other CNS-active pyrrolidine-based compounds, this building block provides the 3,3-dimethyl-4-aryl scaffold geometry with an ortho-bromo handle for late-stage diversification. The low TPSA (12 Ų) and moderate lipophilicity (XLogP3 = 3.2) align with established CNS drug property guidelines [1]. The 3,3-gem-dimethyl lock and 4-aryl vector differentiate it from 2-arylpyrrolidine analogs that have been explored in cyclophilin A inhibitor programs .

Parallel Synthesis Libraries Requiring a Common 4-Aryl-3,3-dimethylpyrrolidine Core with a Single Cross-Coupling Diversification Point

In library synthesis workflows, the combination of a single aryl bromide and a single secondary amine in this compound enables two orthogonal diversification steps: (1) Suzuki-Miyaura or Buchwald-Hartwig coupling at the aryl bromide, and (2) reductive amination, acylation, or sulfonylation at the pyrrolidine nitrogen [1]. Compared to the para-bromo regioisomer (CAS 1784676-60-3), the ortho isomer offers differentiated coupling kinetics owing to steric hindrance, which can be advantageous for chemoselective transformations in substrates containing multiple aryl halides . Pricing is transparently published, simplifying budget estimation [2].

Structure–Activity Relationship (SAR) Studies Requiring All Three Bromophenyl Regioisomers for Systematic Exploration of Substituent Position Effects

When an SAR campaign requires systematic comparison of ortho-, meta-, and para-substituted phenylpyrrolidine analogs, the ortho-bromo building block is the essential complement to 4-(3-bromophenyl)-3,3-dimethylpyrrolidine (CAS 1893916-51-2) and 4-(4-bromophenyl)-3,3-dimethylpyrrolidine (CAS 1784676-60-3) [1]. The approximately 0.6 log unit difference in computed XLogP3 between the ortho (3.2) and a related meta-substituted dimethylpyrrolidine (3.8) suggests that the full regioisomeric set can probe both steric (ortho effect) and lipophilicity-driven SAR in a controlled manner.

Agrochemical or Materials Science Diversification Where a Conformationally Constrained Arylpyrrolidine Scaffold Is Desired

Beyond pharmaceutical applications, the 4-aryl-3,3-dimethylpyrrolidine scaffold has precedent in patent literature for insecticidal and materials applications [1]. The rigid pyrrolidine core and bromoaryl handle make this building block suitable for constructing novel heterocyclic frameworks with defined geometry. The compound's single rotatable bond (between the phenyl and pyrrolidine rings, PubChem) ensures that coupled products maintain predictable conformations, which is valuable for designing ligands for metal-organic frameworks or agrochemical actives where shape complementarity to a biological target is critical .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-Bromophenyl)-3,3-dimethylpyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.